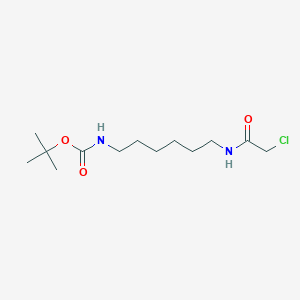
1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane
Vue d'ensemble
Description
1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane (DMEA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a white, crystalline solid with a melting point of around 100 °C and is soluble in polar solvents such as water and alcohol. DMEA has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers additives. In addition, it has been studied for its potential as a drug delivery agent in the pharmaceutical industry.
Applications De Recherche Scientifique
Polymer Precursors from Catalytic Reactions of Natural Oils
A study by Furst et al. (2012) explores the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils like olive, rapeseed, or sunflower oils using a palladium-based catalyst. This diester is then converted to various products such as 1,19-nonadecanediol and 1,19-nonadecanol through hydrogenation, highlighting a route to synthesize polymer precursors from natural oils. Such processes might be relevant to understanding the transformations and applications of complex organic compounds similar to 1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane in polymer science (Furst et al., 2012).
Synthesis and Characterization of Organo-Soluble Poly(Amide-Imide)s
Research by Faghihi et al. (2010) involves the synthesis of new organo-soluble poly(amide-imide)s (PAIs) from a compound structurally similar to the one . These PAIs were synthesized through a direct polycondensation process involving various aromatic diamines and demonstrated high solubility in common organic solvents. This study could provide insights into the applications of complex amine and ether-containing compounds in creating high-performance polymers with specific properties, such as solubility and thermal stability (Faghihi et al., 2010).
Reaction of Functionalized Anilines with Dimethyl Carbonate
The study by Selva et al. (2003) investigates the chemoselective methylation of functionalized anilines, including aminophenols and aminobenzamides, using dimethyl carbonate in the presence of NaY faujasite. This reaction exclusively forms N-methylanilines without side processes like O-methylation, highlighting a method for selective functionalization of nitrogen-containing compounds. The findings may be relevant to understanding how similar chemical structures can undergo selective reactions for the synthesis of specialized organic molecules (Selva et al., 2003).
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-amino-3-methylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPHLRLABKHIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dimethylethoxycarbonylamino)-2-(4-amino-3-methylphenoxy)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















